![molecular formula C11H13BF2O4 B2693745 [2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid CAS No. 2377608-93-8](/img/structure/B2693745.png)
[2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid” is a boronic acid derivative with the molecular formula C11H13BF2O4 . It has a molecular weight of 258.03 . This compound is typically available in the form of a powder .
Synthesis Analysis
The synthesis of boronic acid derivatives, including “this compound”, often involves Suzuki-Miyaura coupling reactions . This process involves the use of organoboron reagents and a transition metal catalyst . The specific synthesis pathway for this compound is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with boronic acid, two fluorine atoms, and an oxan-4-yloxy group . The exact 3D structure is not provided in the available resources.Chemical Reactions Analysis
Boronic acids and their derivatives, including “this compound”, are often used in Suzuki-Miyaura coupling reactions . These reactions are used to create carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .Physical And Chemical Properties Analysis
“this compound” is a powder . The compound’s boiling point, density, and other physical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Catalysis in Dehydrative Condensation : 2,4-Bis(trifluoromethyl)phenylboronic acid, a compound similar in structure to the one , has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalysis is crucial for alpha-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Catalytic Activation of Hydroxyl Functionalities : Boronic acids, including variants like 3,5-Bis(perfluorodecyl)phenylboronic acid, have been used to catalyze the direct amide condensation reaction, leveraging the electron-withdrawing effects of the boronic acid groups (Ishihara, Kondo, & Yamamoto, 2001).
Organic Synthesis and Protective Groups
Protective Group in Diol Synthesis : 2,6-Bis(trifluoromethyl)phenyl boronic acid has been used as a recoverable and reusable protective agent for diols. The cyclic boronic esters formed are stable and can undergo various organic transformations (Shimada et al., 2018).
Boronic Acid Catalysis in Organic Reactions : The reversible covalent bonding ability of boronic acids with hydroxy groups can be exploited for electrophilic and nucleophilic activation in various organic reactions, including amide formation from amines and selective Friedel-Crafts-type reactions (Hall, 2019).
Sensor and Recognition Applications
Saccharide Recognition : Ortho-hydroxyalkyl arylboronic acids, similar in structure to the queried compound, have shown the ability to complex with model glycopyranosides under physiologically relevant conditions, making them suitable for the design of oligomeric receptors and sensors (Dowlut & Hall, 2006).
Optical Modulation in Carbon Nanotubes : Phenyl boronic acids have been used to modify the optical properties of single-walled carbon nanotubes, demonstrating their potential in developing sensitive molecular probes and sensors (Mu et al., 2012).
Eigenschaften
IUPAC Name |
[2,6-difluoro-4-(oxan-4-yloxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF2O4/c13-9-5-8(6-10(14)11(9)12(15)16)18-7-1-3-17-4-2-7/h5-7,15-16H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZBQXPFYMQAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)OC2CCOCC2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

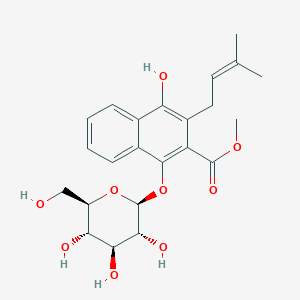
![2-{[(4-Butylphenyl)amino]methyl}phenol](/img/structure/B2693664.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2693669.png)

![2-(2-Fluorophenyl)-4-methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2693672.png)
![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B2693674.png)
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2693675.png)
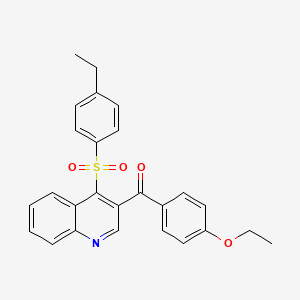
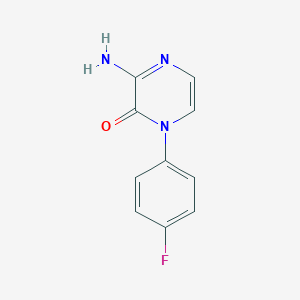
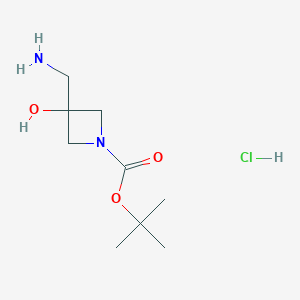
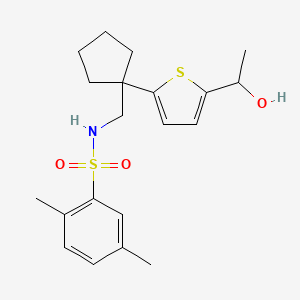
![(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2693685.png)